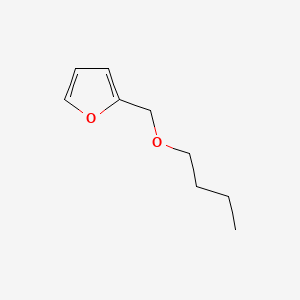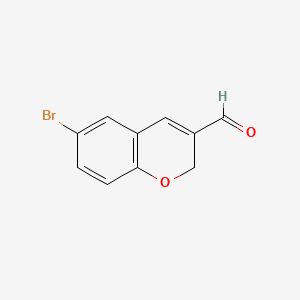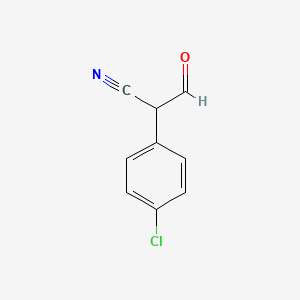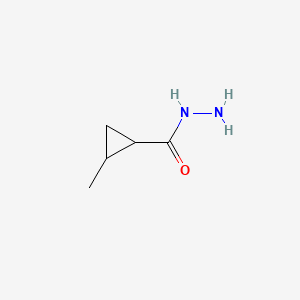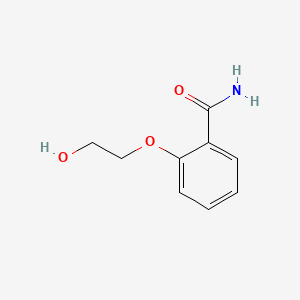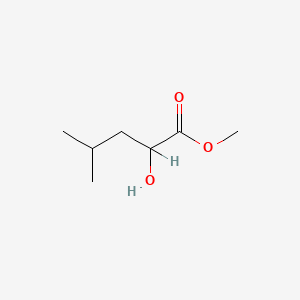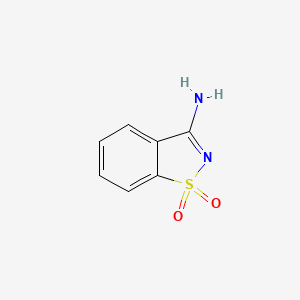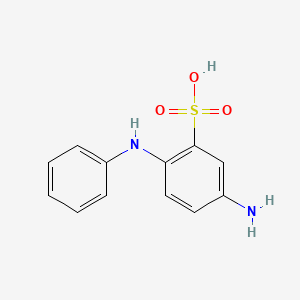
1-(Iodomethyl)-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(Iodomethyl)-4-nitrobenzene often involves halogenation and nitration reactions. While specific synthesis methods for this compound are not detailed in the available literature, related compounds are synthesized through controlled reactions where halogen groups and nitro groups are introduced to the benzene ring using reagents like iodine and nitric acid, respectively, under specific conditions.
Molecular Structure Analysis
Molecular structure analysis of compounds like this compound involves understanding the arrangement of atoms and the electronic interactions between them. Studies on similar compounds show that iodo and nitro groups can engage in interactions like halogen bonding, influencing the overall molecular structure and stability. For instance, mutual recognition between iodo and nitro groups through symmetrical bridging interactions can generate specific molecular arrangements in crystals (Allen et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (iodo) groups. These functional groups make the compound susceptible to various organic reactions, such as nucleophilic substitution reactions where the iodo group can be replaced by other nucleophiles, and reduction reactions where the nitro group can be converted to amino groups.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of heavy atoms like iodine and functional groups like nitro can significantly influence these properties. For example, halogenated nitrobenzenes tend to have higher melting and boiling points compared to their non-halogenated counterparts due to increased molecular weight and potential for intermolecular interactions.
Chemical Properties Analysis
The chemical properties of this compound include its acidity, basicity, and reactivity towards other chemicals. The nitro group is an electron-withdrawing group that can decrease the electron density on the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, the iodo group can increase the reactivity towards nucleophilic substitution due to its ability to leave as a good leaving group.
- (Allen et al., 1994): Discusses the molecular recognition and structure resulting from interactions between iodo and nitro groups in crystal structures.
- Additional references from the search can provide insights into the synthesis, structure, and properties of similar compounds, aiding in understanding this compound.
Scientific Research Applications
Nanowire Construction on Graphite 1-(Iodomethyl)-4-nitrobenzene has been utilized in constructing nanowires on graphite surfaces. This process involves dissolving the compound in various solvents and using scanning tunneling microscopy to observe the structures formed on substrates like graphite. This finding demonstrates potential applications in nanotechnology and materials science (Jiang, Wang, & Deng, 2007).
Crystal Packing Studies Studies of crystal packing involving this compound have revealed insights into molecular interactions, such as I...I and NO2...NO2 interactions. This research contributes to the understanding of molecular structures and the design of new materials (Merz, 2003).
Metal-Organic Frameworks for Sensing Applications The compound has been incorporated into zinc-based metal-organic frameworks for sensing applications. These frameworks demonstrate high sensitivity and stability, making them suitable for environmental sensing of pollutants like Fe3+, Cr2O72−, CrO42−, and nitrobenzene (Xu et al., 2020).
Photophysics and Photochemistry Studies Research on nitrobenzene, a related compound, has provided insights into its complex photophysics and photochemistry. Understanding these properties is crucial for developing light-based technologies and understanding environmental degradation processes (Giussani & Worth, 2017).
Electrochemical Reduction in Environmental Studies this compound has been studied in the context of electrochemical reduction. Such research is significant for environmental remediation and understanding the behavior of pollutants (Silvester et al., 2006).
Supramolecular Chemistry for Sensing Nitrobenzene In supramolecular chemistry, a luminescent zinc(II) complex involving this compound has been synthesized, demonstrating selective sensing capabilities for nitrobenzene. This application is vital for environmental monitoring and detecting pollutants (Das & Bharadwaj, 2006).
Electrosynthetic Routes in Organic Chemistry The compound's derivatives have been used in electrochemical studies to explore new synthetic routes for valuable chemicals like 1-nitro-2-vinylbenzene and 1H-indole, essential in pharmaceutical and materials research (Du & Peters, 2010).
Luminescent Sensing in Metal-Organic Frameworks Another metal-organic framework study involving this compound focuses on luminescent sensing capabilities. Such frameworks could be used in the detection of explosives and environmental pollutants (Wu et al., 2016).
Cryocrystallization in Structural Chemistry Cryocrystallization studies involving derivatives of this compound provide insights into weak molecular interactions and crystal structures, informing materials science and molecular design (Sparkes, Sage, & Yufit, 2014).
Environmental Pollution Treatment The compound has been studied for its role in the reduction of nitrobenzene in wastewater, contributing to environmental pollution treatment methods (Mantha, Taylor, Biswas, & Bewtra, 2001).
Safety and Hazards
properties
IUPAC Name |
1-(iodomethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKNHBKFSPIMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185367 | |
| Record name | alpha-Iodo-p-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3145-86-6 | |
| Record name | 1-(Iodomethyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Iodo-p-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(iodomethyl)-4-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Iodo-p-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-iodo-p-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Iodomethyl)-4-nitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE4JVX59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

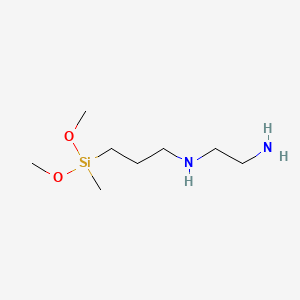

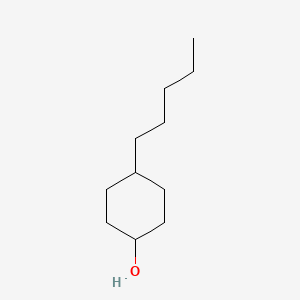
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
